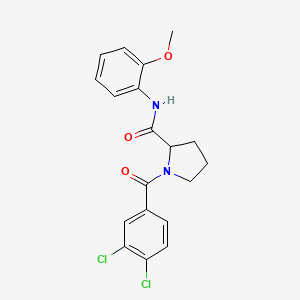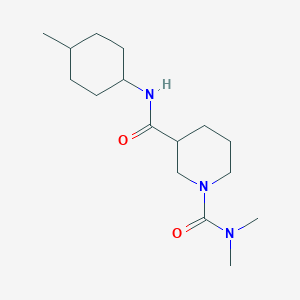
N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. In
作用機序
The mechanism of action of N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting specific enzymes and signaling pathways that are involved in cell proliferation, differentiation, and survival. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure. Additionally, this compound has been shown to induce oxidative stress and DNA damage in cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide in lab experiments is its potent biological activity against cancer cells. This compound has been shown to exhibit a high degree of selectivity towards cancer cells, which makes it an attractive candidate for the development of anticancer drugs. However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer the compound to cells in culture or in vivo.
将来の方向性
There are several potential future directions for the research on N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide. One area of interest is the development of new derivatives of this compound that exhibit improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the identification of new targets for cancer therapy. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
合成法
The synthesis of N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide involves the reaction of 3-fluoroaniline with phenyl isocyanate in the presence of a catalyst. The resulting intermediate is then treated with sodium azide to form the desired product. The overall reaction scheme is shown below:
科学的研究の応用
N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease due to its ability to inhibit the formation of amyloid beta plaques in the brain.
特性
IUPAC Name |
N-(3-fluorophenyl)-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-11-5-4-6-12(9-11)17-15(21)14-10-20(19-18-14)13-7-2-1-3-8-13/h1-10H,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWPDDMFXZZAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7517639.png)


![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7517670.png)

![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517684.png)
![[2-(Dimethylamino)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7517692.png)

